molecular formula C7H12O2 B082775 1-(2,3,3-trimethyloxiran-2-yl)ethanone CAS No. 15120-99-7

1-(2,3,3-trimethyloxiran-2-yl)ethanone

Cat. No.: B082775
CAS No.: 15120-99-7
M. Wt: 128.17 g/mol
InChI Key: WBHTXOSVODIGTN-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ethanone group. It is a versatile chemical used in various fields due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .

Comparison with Similar Compounds

1-(2,3,3-trimethyloxiran-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and versatility in various applications.

Properties

CAS No.

15120-99-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2,3,3-trimethyloxiran-2-yl)ethanone

InChI

InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3

InChI Key

WBHTXOSVODIGTN-UHFFFAOYSA-N

SMILES

CC(=O)C1(C(O1)(C)C)C

Canonical SMILES

CC(=O)C1(C(O1)(C)C)C

Origin of Product

United States

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